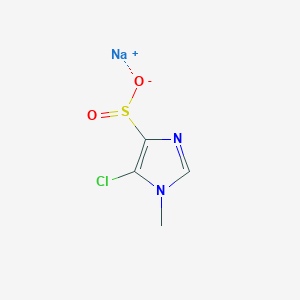

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate

Description

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate is a sodium salt of a substituted imidazole sulfinic acid. Its structure features a chlorine atom at position 5, a methyl group at position 1, and a sulfinate group (-SO₂⁻) at position 2. The sulfinate moiety imparts ionic character, enhancing solubility in polar solvents like water, which is advantageous for pharmaceutical or synthetic applications .

Properties

Molecular Formula |

C4H4ClN2NaO2S |

|---|---|

Molecular Weight |

202.60 g/mol |

IUPAC Name |

sodium;5-chloro-1-methylimidazole-4-sulfinate |

InChI |

InChI=1S/C4H5ClN2O2S.Na/c1-7-2-6-4(3(7)5)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

RMJWWJKVBSMXFE-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=NC(=C1Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

A typical synthetic route includes the following stages:

| Step | Reaction Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 5-chloro-1-methylimidazole | Starting from imidazole, chlorination at the 5-position and methylation at the 1-position using chlorinating agents and methyl iodide or methyl sulfate under controlled conditions | 5-chloro-1-methylimidazole |

| 2 | Nitration at the 4-position to form 5-chloro-1-methyl-4-nitroimidazole | Reaction with nitric acid in toluene under azeotropic dehydration conditions to form 5-chloro-1-methylimidazole nitrate intermediate, followed by nitration | High yield, environmentally friendly process with reduced nitrogen oxide emissions |

| 3 | Reduction of the nitro group to sulfinate | Conversion of the 4-nitro group to the sulfinic acid group via reduction and sulfination steps, typically involving sulfur dioxide or sulfite salts in the presence of reducing agents | Formation of sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate |

| 4 | Purification and isolation | Crystallization or extraction techniques to isolate the pure sodium salt | High purity product suitable for research and industrial applications |

Detailed Example from Patent Literature

A Chinese patent (CN101948435A) describes an environmentally friendly method for preparing 5-chloro-1-methyl-4-nitroimidazole, a key intermediate, which can be adapted for the synthesis of the sulfinate compound. The process involves mixing 5-chloro-1-methylimidazole with nitric acid and azeotropically dehydrating in toluene to form 5-chloro-1-methylimidazole nitrate, which is then nitrated to yield the 4-nitro derivative. This method significantly reduces harmful nitrogen oxide emissions and allows solvent recycling, making it suitable for industrial scale-up.

Following this, the nitro group can be chemically transformed into the sulfinate group through reduction and sulfination steps, although specific protocols for this conversion are less commonly detailed in public literature but generally involve sulfur dioxide or sulfite-based reagents under controlled conditions.

Analytical and Spectroscopic Data Supporting Preparation

The intermediate 5-chloro-1-methyl-4-nitroimidazole has been characterized by proton nuclear magnetic resonance (^1H-NMR) spectroscopy, showing distinctive singlet peaks corresponding to the imidazole protons and methyl group:

| Solvent | Chemical Shifts (δ, ppm) | Proton Type |

|---|---|---|

| D2O | 9.572 (s, 1H), 8.358 (s, 1H), 5.631 (s, 3H) | Imidazole H, Imidazole H, Methyl group |

| DMSO-d6 | 8.012 (s, 1H), 3.735 (s, 3H) | Imidazole H, Methyl group |

These data confirm the substitution pattern and purity of the intermediate.

Summary of Key Properties of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate

| Property | Value |

|---|---|

| Molecular Formula | C4H4ClN2NaO2S |

| Molecular Weight | 202.60 g/mol |

| IUPAC Name | Sodium;5-chloro-1-methylimidazole-4-sulfinate |

| CAS Number | Not widely disclosed in literature; referenced as VCID: VC17629845 in chemical catalogs |

| Structural Features | Chlorine at 5-position, methyl at 1-position, sulfinic acid sodium salt at 4-position of imidazole ring |

| Physical State | Typically a solid sodium salt |

| Purity | High purity achievable via crystallization and solvent extraction |

Research and Industrial Considerations

- Environmental Impact: The nitration step using azeotropic dehydration in toluene reduces nitrogen oxide emissions, making the process greener and more sustainable for industrial production.

- Scalability: The solvent recycling and mild reaction conditions favor large-scale synthesis.

- Yield and Purity: High yields and product quality are reported, with purification steps ensuring removal of impurities.

- Applications: The compound is used in pharmaceutical intermediates and agrochemical research, where precise substitution patterns are critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfonate.

Reduction: Various reduced derivatives depending on the reducing agent used.

Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

Table 1: Structural Features and Properties of Selected Imidazole Derivatives

Physical and Spectral Properties

- Melting Points : Sodium salts like the sulfinate derivative typically exhibit higher melting points due to ionic lattice energy. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole melts at 120°C , while aryl-substituted imidazoles (e.g., 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) melt at 126–128°C .

- Solubility : The sodium sulfinate’s ionic nature enhances aqueous solubility, making it preferable for pharmaceutical formulations. In contrast, aryl-substituted derivatives (e.g., 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) are less soluble due to hydrophobic aromatic groups .

Biological Activity

Antimicrobial Activity

The imidazole moiety, particularly when substituted with a chloro group, often exhibits antimicrobial properties. However, the specific compound "Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate" did not show significant antimicrobial activity in available studies.

A structurally similar compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was tested against various microorganisms but showed no in vitro antimicrobial activities against Gram-positive bacteria (MSSA, MRSA, and B. subtilis), Gram-negative bacteria (P. aeruginosa, E. coli, K. pneumoniae), and C. candidas .

Anticancer Potential

While the exact compound is not mentioned in anticancer studies, related imidazole derivatives have shown promising anticancer activities. For instance, some 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides containing imidazole moieties exhibited selective cytotoxicity against cancer cells .

Table 1: Cytotoxicity of selected imidazole derivatives against cancer cell lines

| Compound | HeLa (IC50, μM) | HCT-116 (IC50, μM) | MCF-7 (IC50, μM) | HaCaT (IC50, μM) |

|---|---|---|---|---|

| 11-13 | 6-7 | Not reported | Not reported | 18-20 |

These compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation in HeLa cells .

Pharmacological Applications

Sodium 1-ethyl-1H-imidazole-4-sulfinate, a related compound, has shown potential in various pharmacological applications:

- Antimicrobial properties

- Anti-inflammatory effects

- Antifungal activity

- Potential as enzyme inhibitors

While these properties are not directly attributed to Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate, they suggest potential areas for further investigation.

Metabolic Stability

In vitro metabolic stability experiments on related compounds indicated values of the factor t1/2 in the range of 9.1–20.3 min, suggesting potential oxidation to sulfenic and subsequently sulfinic acids as metabolites . This information could be relevant when considering the metabolic fate of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.